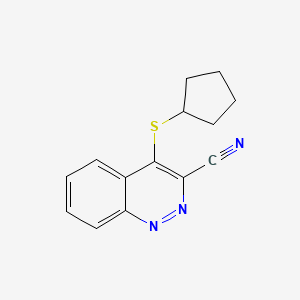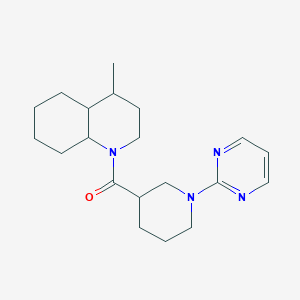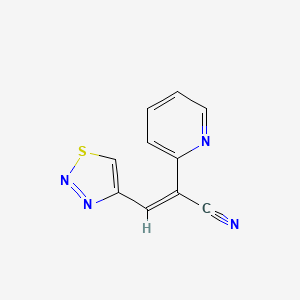![molecular formula C16H23N3O2S B7553426 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in the development and function of B cells, which are responsible for producing antibodies that help the body fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies.
Mechanism of Action
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B cell malignancies, as well as inhibit tumor growth and metastasis. 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
One advantage of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has shown efficacy in preclinical models of various B cell malignancies, indicating its potential as a broad-spectrum treatment option. However, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide may have limited efficacy in patients with mutations in the BTK pathway, and further clinical studies are needed to determine its safety and efficacy in humans.
Future Directions
Future research on 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide could include clinical trials to evaluate its safety and efficacy in patients with B cell malignancies. Additionally, combination therapies with other anti-cancer agents could be explored to enhance 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide's efficacy. Further studies could also investigate the potential of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide as a treatment option for other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesis Methods
The synthesis of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-(1-methylpyrazol-4-yl)ethanamine to form the intermediate 4-tert-butyl-N-(1-(1-methylpyrazol-4-yl)ethyl)benzenesulfonamide. This intermediate is then treated with sodium hydride and methyl iodide to form the final product, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide.
Scientific Research Applications
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells.
properties
IUPAC Name |
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-12(13-10-17-19(5)11-13)18-22(20,21)15-8-6-14(7-9-15)16(2,3)4/h6-12,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFAGURFCRNNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)


![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)


![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)